molecular formula C21H14FN3O2 B2722250 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 339021-33-9

3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Katalognummer B2722250
CAS-Nummer: 339021-33-9
Molekulargewicht: 359.36
InChI-Schlüssel: JAVJGFRNRNEIBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phthalazine ring system, the fluorophenyl group, and the amide group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phthalazine ring, the fluorophenyl group, and the amide group. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and boiling and melting points .

Wissenschaftliche Forschungsanwendungen

Selective Kinase Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Modifications to the chemical structure have led to improved enzyme potency and kinase selectivity, with significant in vivo efficacy demonstrated in tumor models. This has potential implications for cancer therapy, highlighting the role of fluorinated compounds in the development of selective kinase inhibitors (Schroeder et al., 2009).

High-Performance Polymers

The synthesis and characterization of fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been explored. These polymers exhibit excellent thermal stability, solubility in various polar aprotic solvents, and inherent viscosities, indicating their potential use in advanced material applications (Wang et al., 2007).

Antimicrobial Agents

New fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety have been synthesized and evaluated for their antimicrobial properties. These compounds, which contain both nitro and fluorine elements, have exhibited significant activity, suggesting their potential as antimicrobial agents (Bawazir & Abdel-Rahman, 2018).

Fluorinated Compounds for Anticancer and Antimicrobial Applications

Fluorine substitution on 1,2,4-triazinones has shown potential anti-HIV-1 and CDK2 inhibition activities. Some compounds demonstrated dual anti-HIV and anticancer activities, underscoring the therapeutic potential of fluorinated heterocycles in medical research (Makki et al., 2014).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Zukünftige Richtungen

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its safe and efficient synthesis .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-4-oxo-N-phenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJGFRNRNEIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.